3-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide
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Overview
Description
3-METHYL-N-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)BUTANAMIDE is a complex organic compound featuring a triazolothiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)BUTANAMIDE typically involves multi-step reactions. One common approach includes the formation of the triazolothiadiazole core followed by its functionalization to introduce the butanamide group. Key steps may involve:
Cyclization Reactions: Formation of the triazolothiadiazole ring through cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of methyl groups and other substituents via nucleophilic or electrophilic substitution reactions.
Amidation: Coupling of the triazolothiadiazole derivative with a butanoyl chloride or similar reagent to form the final butanamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound’s structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Chemical Biology: The compound can be used as a probe to study biological processes or as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-METHYL-N-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)BUTANAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole cores but different substituents.
Thiadiazole Derivatives: Compounds featuring the thiadiazole ring with various functional groups.
Uniqueness
The uniqueness of 3-METHYL-N-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)BUTANAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C16H19N5OS |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-methyl-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide |
InChI |
InChI=1S/C16H19N5OS/c1-9(2)7-14(22)17-13-8-12(6-5-10(13)3)15-20-21-11(4)18-19-16(21)23-15/h5-6,8-9H,7H2,1-4H3,(H,17,22) |
InChI Key |
WFGIGCBPFMWLJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)CC(C)C |
Origin of Product |
United States |
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